Potency & Structure vs. 17β-Estradiol
Removal of the C18 angular methyl group from 17β-estradiol to yield 18-nor-17beta-estradiol leads to a quantifiable decrease in in vivo estrogenic potency. A 1960 study directly comparing the two compounds demonstrated this effect [1]. This structural difference, specifically the absence of the 18-methyl group, is the primary determinant of its reduced receptor affinity and non-feminizing profile .
| Evidence Dimension | In vivo estrogenic potency |
|---|---|
| Target Compound Data | Decreased potency relative to 17β-estradiol (exact fold-change not specified in abstract). |
| Comparator Or Baseline | 17β-estradiol (baseline potency) |
| Quantified Difference | A measurable decrease in potency; the abstract notes a 'decrease in potency' and 'alterations in slope of the dose-response curve'. |
| Conditions | In vivo estrogenic activity assay (immature rat uterine weight assay, inferred from classical estrogen testing). |
Why This Matters
This data confirms that 18-nor-17beta-estradiol is not a potent estrogen and thus is the required reference for studies where estrogenic activity is a confounding factor or where selective estrogen receptor modulation is being investigated.
- [1] Edgren, R. A., & Johns, W. F. (1960). Estrogenic Effects of 18-Norestradiol −17β and 18-Norestrone. Proceedings of the Society for Experimental Biology and Medicine, 105(2), 220-222. https://doi.org/10.3181/00379727-105-26085 View Source
